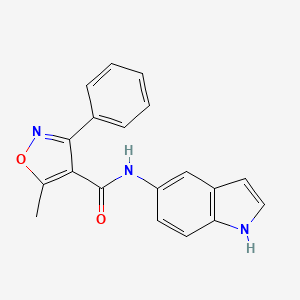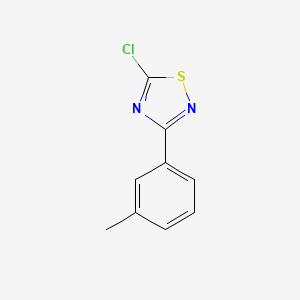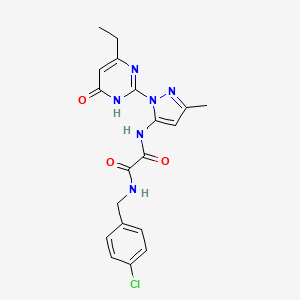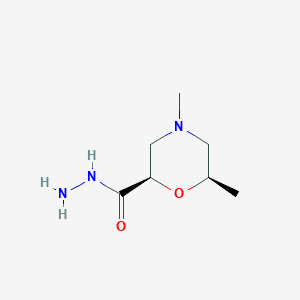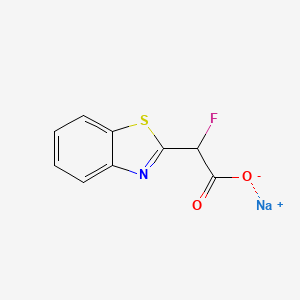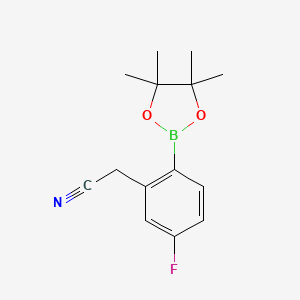
2-Cyanomethyl-4-fluorophenylboronic acid, pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanomethyl-4-fluorophenylboronic acid, pinacol ester is a chemical compound with the CAS Number: 2377610-43-8. Its molecular weight is 261.1 and its IUPAC name is [5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)12-6-5-11(16)9-10(12)7-8-17/h5-6,9H,7H2,1-4H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids and their esters, such as 2-Cyanomethyl-4-fluorophenylboronic acid, pinacol ester, are often used in Suzuki–Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds.Applications De Recherche Scientifique
Polymer Synthesis
Researchers have developed H2O2-cleavable poly(ester-amide)s using a facile synthesis method involving the Passerini multicomponent polymerization of 4-formylbenzeneboronic acid pinacol ester. These polymers exhibit potential as H2O2-responsive delivery vehicles, highlighting their utility in creating smart materials for controlled release applications (Cui et al., 2017).
Fluorescent Sensors
A study on the development of highly sensitive fluorescent sensors for detecting trace amounts of water showcases the use of anthracene-(aminomethyl)phenylboronic acid pinacol ester. This compound, equipped with a cyano group as an electron-withdrawing substituent, demonstrates the potential of boronic esters in environmental sensing and diagnostics (Miho et al., 2021).
Organic Synthesis and Functionalization
The versatility of arylboronic acid pinacol esters in organic synthesis is further evidenced by their role in the nickel-catalyzed borylation of polyfluoroarenes via C-F bond cleavage. This process transforms various partially fluorinated arenes into their corresponding boronate esters, underscoring the significance of these compounds in constructing complex molecular architectures (Zhou et al., 2016).
Light Emission Properties
In an intriguing discovery, simple arylboronic esters, such as phenylboronic acid pinacol ester, have been found to exhibit room-temperature phosphorescence in the solid state. This serendipitous finding opens up new avenues for the use of arylboronic esters in the development of organic phosphorescent materials, challenging the conventional understanding that heavy atoms or carbonyl groups are necessary for efficient phosphorescence (Shoji et al., 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)12-6-5-11(16)9-10(12)7-8-17/h5-6,9H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVAPMKKMMNMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


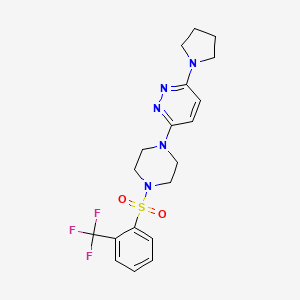
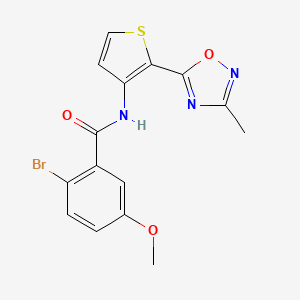
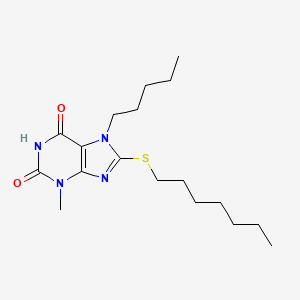
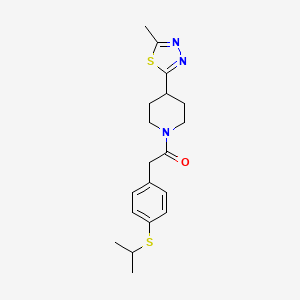
![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2560042.png)
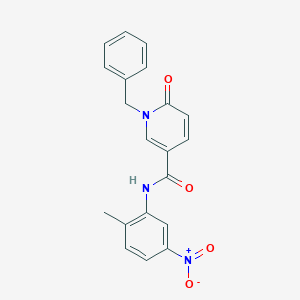
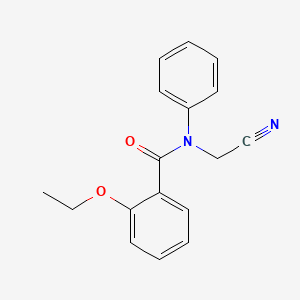
![N-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B2560046.png)
